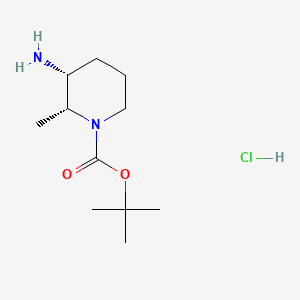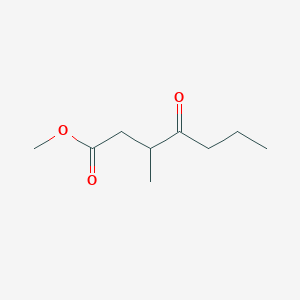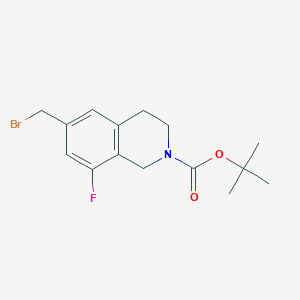![molecular formula C13H22N2O5 B13897868 methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Ester: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester.
Cyclization: The esterified product undergoes cyclization to form the pyrrolidinone ring. This step often involves heating the compound in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can be deprotected using acids like trifluoroacetic acid to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Free amine after Boc deprotection.
科学的研究の応用
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of this compound largely depends on its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in peptide bond formation. The pyrrolidinone ring can interact with various biological targets, influencing enzyme activity and protein interactions.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of the pyrrolidinone ring.
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: Contains a hydroxyl group instead of the pyrrolidinone ring.
Uniqueness
The presence of the pyrrolidinone ring in methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate imparts unique chemical properties, such as increased rigidity and potential for specific biological interactions. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules.
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m1/s1 |
InChIキー |
HTQMBOWAEPNWLI-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@H]1CCNC1=O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)





![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)
![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)


![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)


